

Application Note: Synthesis of Mesitylene from Acetone and Sulfuric Acid

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Compound of Interest

Compound Name: Mesitylene

Cat. No.: B046885

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Mesitylene (1,3,5-trimethylbenzene) is a versatile aromatic hydrocarbon with applications as a specialty solvent and as a precursor in the synthesis of various chemicals, including dyes and antioxidants.[1] A common laboratory-scale synthesis involves the acid-catalyzed self-condensation of three molecules of acetone.[2] This application note provides a detailed protocol for the synthesis of **mesitylene** from acetone using concentrated sulfuric acid as the catalyst. The procedure is based on established methods and includes information on reaction conditions, purification, and expected yields.

Reaction Mechanism

The synthesis of **mesitylene** from acetone proceeds through a series of acid-catalyzed aldol condensations and dehydrations. The overall reaction involves the trimerization of acetone.[3] The mechanism is initiated by the protonation of the acetone carbonyl group by sulfuric acid, followed by enolization. The resulting enol then acts as a nucleophile, attacking another protonated acetone molecule. Subsequent dehydration and further condensation with a third acetone molecule, followed by cyclization and aromatization, yield **mesitylene**.

Experimental Protocol

This protocol is adapted from established literature procedures.[4][5]

Materials:

- Acetone (technical grade)
- Sulfuric acid (concentrated, commercial grade)
- Ice
- Salt
- 15% Hydrochloric acid
- Calcium chloride
- Sodium hydroxide (for washing)
- Clean, dry sand (optional, for distillation)[5]

Equipment:

- Large round-bottom flask (e.g., 12 L) with mechanical stirrer[4]
- Large dropping funnel
- Cooling bath (ice-salt mixture)
- Distillation apparatus (retort or standard setup)[5]
- Condenser
- Receiving flask
- Separatory funnel
- Heating mantle or free flame

Procedure:

- **Reaction Setup and Cooling:** In a 12 L round-bottom flask equipped with a mechanical stirrer, place 4600 g (5750 cc) of technical acetone.[4] Cool the flask in an ice and salt mixture until the temperature of the acetone is between 0°C and 5°C.[4]
- **Addition of Sulfuric Acid:** Begin stirring the cooled acetone and slowly add 4160 cc of commercial concentrated sulfuric acid from a dropping funnel.[4] The rate of addition should be controlled to maintain the reaction temperature below 10°C.[4] This addition will take approximately five to ten hours.[4]
- **Reaction Digestion:** After the addition of sulfuric acid is complete, allow the mixture to stand for a period of time. Some protocols suggest letting the mixture stand for 24 hours.[5]
- **Distillation:**
 - **Method A (Direct and Steam Distillation):** Place about 2 L of the acetone-sulfuric acid reaction mixture into a 5 L flask.[4] Heat the flask with a free flame, shaking occasionally. [4] A reaction will commence after about fifteen to twenty minutes, indicated by the evolution of gas (mainly sulfur dioxide).[4] Allow this reaction to proceed for about three minutes.[4] Then, introduce a current of steam into the flask for about three minutes, during which a significant portion of the **mesitylene** will distill over.[4] Continue the steam distillation, collecting the distillate.[4]
 - **Method B (Direct Distillation with Sand):** Place 400 g of clean, dry sand into a 2000 ml retort connected to a condenser.[5] Add 250 g of acetone, followed by a cooled mixture of 560 g of concentrated sulfuric acid and 150 g of water, added in a slow, continuous stream while cooling the retort.[5] After 24 hours, slowly distill the mixture.[5] Collect the oily distillate that appears.[5]
- **Purification:**
 - Separate the upper oily layer of the distillate from the lower aqueous layer.[5]
 - Wash the crude **mesitylene** with sodium hydroxide solution and then with water.[5]
 - Dry the **mesitylene** over anhydrous calcium chloride.[4][5]
 - Fractionally distill the dried product. Collect the fraction boiling between 161-167°C.[4][5]

Data Presentation

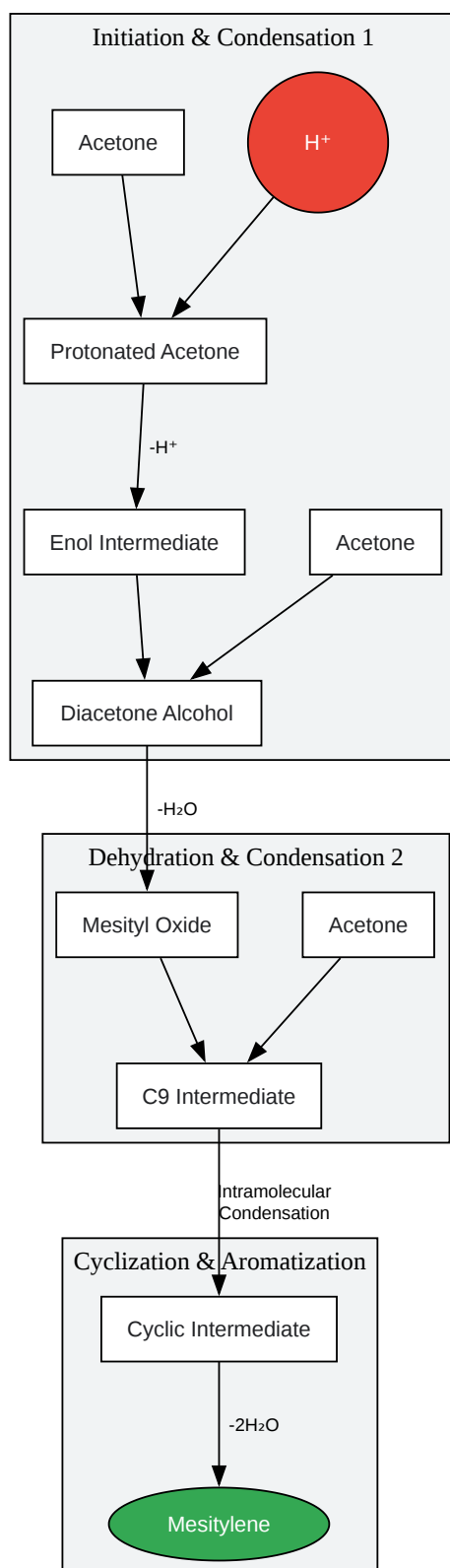
Parameter	Value	Reference
Reactants		
Acetone	4600 g (5750 cc)	[4]
Concentrated Sulfuric Acid	4160 cc	[4]
Reaction Conditions		
Initial Temperature	0-5°C	[4]
Temperature during Addition	< 10°C	[4]
Acid Addition Time	5-10 hours	[4]
Purification		
Boiling Point of Mesitylene	161-167°C	[4][5]
Yield		
Theoretical Yield	Variable, approx. 25%	[5]
Average Yield (large scale)	510 g	[4]

Diagrams



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Caption: Workflow for the synthesis of **mesitylene** from acetone.



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Caption: Simplified reaction pathway for **mesitylene** synthesis.

Safety Precautions

- This reaction should be carried out in a well-ventilated fume hood.
- Concentrated sulfuric acid is extremely corrosive and should be handled with appropriate personal protective equipment (gloves, goggles, lab coat).
- The reaction can be exothermic; careful temperature control is crucial.
- Sulfur dioxide gas is evolved during the distillation, which is toxic and requires proper ventilation.
- Acetone is highly flammable. Avoid open flames near the reaction setup.

Discussion

The synthesis of **mesitylene** from acetone and sulfuric acid is a classic organic chemistry preparation. The yield of this reaction can be highly variable and is sensitive to the grade of chemicals used and the precise reaction conditions.[4] The purification steps, particularly the fractional distillation, are critical for obtaining pure **mesitylene**. Side reactions can lead to the formation of other condensation products and byproducts.[6] While sulfuric acid is a traditional catalyst, other acid catalysts have also been explored for this transformation.[3][7]

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